molecular formula C26H26N4O3S B12480684 N-[3-(1H-imidazol-1-yl)propyl]-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide

N-[3-(1H-imidazol-1-yl)propyl]-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide

Cat. No.: B12480684
M. Wt: 474.6 g/mol
InChI Key: WMBIZXTZFLYMGC-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide is a complex organic compound that features an imidazole ring, a sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the propyl chain. The phenylsulfonyl group is then attached through a sulfonylation reaction, and finally, the benzamide moiety is introduced via an amidation reaction. Each step requires specific reagents and conditions, such as the use of strong acids or bases, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce hydroxyl groups or other oxygen-containing functionalities.

    Reduction: Reduction reactions can be used to remove oxygen functionalities or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the sulfonyl and benzamide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-(1H-imidazol-1-yl)propyl]-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide shares similarities with other imidazole-containing compounds, such as histamine and cimetidine.
  • Sulfonyl-containing compounds: Similar compounds include sulfonamides, which are widely used as antibiotics.

    Benzamide derivatives: Compounds like metoclopramide and sulpiride also feature benzamide moieties and have various pharmacological activities.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with diverse biological targets. This versatility makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C26H26N4O3S

Molecular Weight

474.6 g/mol

IUPAC Name

4-[[N-(benzenesulfonyl)anilino]methyl]-N-(3-imidazol-1-ylpropyl)benzamide

InChI

InChI=1S/C26H26N4O3S/c31-26(28-16-7-18-29-19-17-27-21-29)23-14-12-22(13-15-23)20-30(24-8-3-1-4-9-24)34(32,33)25-10-5-2-6-11-25/h1-6,8-15,17,19,21H,7,16,18,20H2,(H,28,31)

InChI Key

WMBIZXTZFLYMGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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